Jak2 Kinase Inhibition Potency Gap
The 1-methyl-1H-imidazole class exhibits Jak2 inhibitory activity. The lead compound 19a from the series shows an IC50 of <100 nM and demonstrates significant tumor growth inhibition in a UKE-1 xenograft model [1]. As a structurally related compound, this molecule belongs to the same chemical series but lacks any published direct comparator data against compound 19a or other analogs discussed in the paper.
Comparator 19a: IC50 (reported)
| Evidence Dimension | Jak2 enzyme inhibition and in vivo efficacy |
|---|---|
| Target Compound Data | No direct quantitative data available |
| Comparator Or Baseline | Compound 19a: IC50 <100 nM; significant tumor growth inhibition in UKE-1 xenograft with well-tolerated dose range |
| Quantified Difference | Cannot be calculated due to missing target compound data |
| Conditions | Biochemical assay and in vivo xenograft model (details in J. Med. Chem. 2014) |
Why This Matters
The reference data demonstrate that the chemical class is capable of delivering potent, orally bioavailable inhibitors, but the lack of specific data for this compound precludes any claim of comparable potency or efficacy, making its scientific value relative to the lead compound unknown.
- [1] Su, Q., Ioannidis, S., Chuaqui, C., et al. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. Journal of Medicinal Chemistry, 57(1), 144-158. View Source
